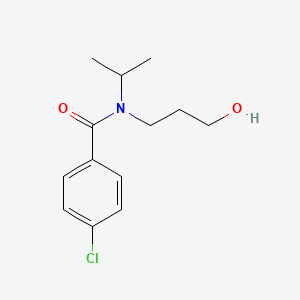
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CHIR-99021 and is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3).
科学研究应用
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes.
作用机制
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its activity. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is essential for the maintenance of pluripotency and self-renewal of stem cells.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has several biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin signaling pathway, which promotes the self-renewal and proliferation of stem cells. This compound also enhances the efficiency of reprogramming somatic cells into iPSCs and promotes the differentiation of iPSCs into various cell types. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the significant advantages of using 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide in lab experiments is its high potency and specificity for GSK-3 inhibition. This compound has also been shown to be stable in various cell culture conditions. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration and exposure time is essential for its safe use in lab experiments.
未来方向
There are several future directions for the research on 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide. One of the most significant areas of research is the optimization of its use in stem cell research. This includes the development of more efficient and safe protocols for the reprogramming and differentiation of iPSCs using this compound. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases and other disorders require further investigation. Finally, the development of new GSK-3 inhibitors based on the structure of this compound may lead to the discovery of more potent and specific inhibitors with potential therapeutic applications.
合成方法
The synthesis of 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide involves several steps. The first step is the reaction between 4-chlorobenzoic acid and 3-hydroxypropylamine to form 4-chloro-N-(3-hydroxypropyl)benzamide. The second step involves the reaction of the product obtained from the first step with isopropyl chloroformate to form this compound. The overall yield of this synthesis method is approximately 60%.
属性
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(8-3-9-16)13(17)11-4-6-12(14)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKAARHWPUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

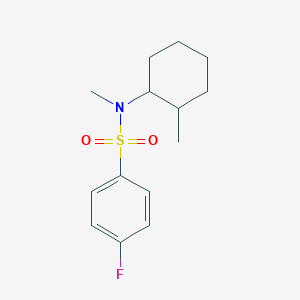
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
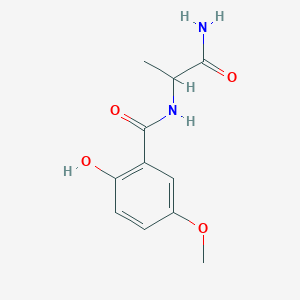

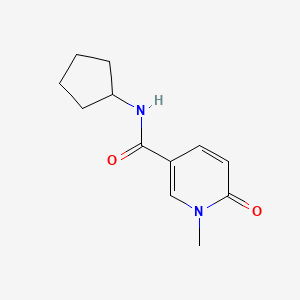

![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
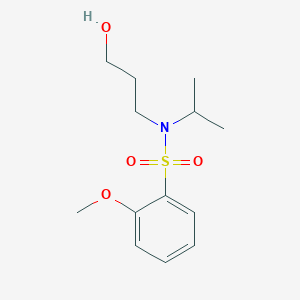
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
